molecular formula C16H14N4O2 B2475342 N-(2-methoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide CAS No. 321533-67-9

N-(2-methoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide

Cat. No.: B2475342
CAS No.: 321533-67-9
M. Wt: 294.314
InChI Key: WKECFHMCUMAZMX-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a methoxyphenyl group, a pyrazolyl group, and a nicotinamide moiety, which contribute to its diverse chemical reactivity and biological activity.

Scientific Research Applications

N-(2-methoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation due to its bioactive properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide typically involves the reaction of 2-methoxyaniline with 6-chloronicotinic acid, followed by the introduction of the pyrazolyl group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC), are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound, each with distinct chemical and biological properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity and affecting downstream signaling pathways. This inhibition can result in therapeutic effects, such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-6-(1H-pyrazol-1-yl)pyridine-3-carboxamide
  • N-(2-methoxyphenyl)-6-(1H-pyrazol-1-yl)benzamide
  • N-(2-methoxyphenyl)-6-(1H-pyrazol-1-yl)quinoline-3-carboxamide

Uniqueness

N-(2-methoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide stands out due to its unique combination of a methoxyphenyl group, a pyrazolyl group, and a nicotinamide moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications. Its ability to interact with multiple biological targets and its potential therapeutic effects further highlight its uniqueness compared to similar compounds.

Properties

IUPAC Name

N-(2-methoxyphenyl)-6-pyrazol-1-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c1-22-14-6-3-2-5-13(14)19-16(21)12-7-8-15(17-11-12)20-10-4-9-18-20/h2-11H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKECFHMCUMAZMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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